6H-pyrano[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6-one

Antioxidant ABTS assay Triazolopyrimidine

6H-Pyrano[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6-one (CAS 1087644-55-0) is a tricyclic heteroaromatic compound defined by the fusion of a α-pyrone ring to the [3,4-e] face of a [1,2,4]triazolo[1,5-a]pyrimidine core. Its molecular formula is C₈H₄N₄O₂ with a molecular weight of 188.14 g/mol.

Molecular Formula C8H4N4O2
Molecular Weight 188.14 g/mol
CAS No. 1087644-55-0
Cat. No. B12125775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6H-pyrano[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6-one
CAS1087644-55-0
Molecular FormulaC8H4N4O2
Molecular Weight188.14 g/mol
Structural Identifiers
SMILESC1=COC(=O)C2=C1N3C(=NC=N3)N=C2
InChIInChI=1S/C8H4N4O2/c13-7-5-3-9-8-10-4-11-12(8)6(5)1-2-14-7/h1-4H
InChIKeyOUVAMKBCUDQJPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6H-Pyrano[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6-one (CAS 1087644-55-0): Core Scaffold Identity and Physicochemical Profile


6H-Pyrano[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6-one (CAS 1087644-55-0) is a tricyclic heteroaromatic compound defined by the fusion of a α-pyrone ring to the [3,4-e] face of a [1,2,4]triazolo[1,5-a]pyrimidine core. Its molecular formula is C₈H₄N₄O₂ with a molecular weight of 188.14 g/mol . This scaffold belongs to the broader pyranotriazolopyrimidine class, which has been reviewed for its synthetic versatility and emerging biological applications [1]. The compound serves as both a characterized synthetic intermediate and a reference standard for derivative libraries exploring antioxidant, enzyme inhibitory, and cytotoxic activities.

Workflow Synthetic intermediate and reference standard for pyranotriazolopyrimidine libraries
Selection CAS-specific [3,4-e] pyrano scaffold; distinct from pyrazolo, pyrido, and [4,3-e] regioisomers
Use Context Supports antioxidant, enzyme inhibition, and cytotoxicity screening assays

Why Generic Substitution Fails for 6H-Pyrano[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6-one: Ring-Topology Drives Activity Divergence


The [1,2,4]triazolo[1,5-a]pyrimidine class encompasses multiple tricyclic topologies (pyrazolo-, pyrido-, and pyrano-fused variants), each exhibiting distinct bioactivity profiles even under identical assay conditions [1]. Within a single study, pyrano[3,4-e]-fused representatives 12a and 12b delivered the highest antioxidant activity among all tested tricyclic and tetracyclic congeners, while pyrazolo[4,3-e] and pyrido[3,4-e] analogs were notably less active [1]. Furthermore, regioisomeric pyrano[4,3-e][1,2,4]triazolo[1,5-a]pyrimidin-9-ones (CAS 1000932-07-9) possess a different fusion geometry and are not interchangeable with the [3,4-e] scaffold . These empirical observations confirm that generic substitution across triazolopyrimidine subclasses or pyrano regioisomers is scientifically unsound without direct comparative validation.

Pyrazolo[4,3-e] or pyrido[3,4-e] tricyclic scaffolds may shift antioxidant ranking; pyrano[3,4-e] shows top reported activity.
Regioisomeric [4,3-e] pyrano scaffold (CAS 1000932-07-9) differs in geometry, oxidation state, and hydrogen-bonding capacity; not directly interchangeable.
Reported bioactivity data are for elaborated derivatives, not the unsubstituted parent core; scaffold substitution requires activity verification.

Quantitative Differentiation Evidence for 6H-Pyrano[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6-one Against Closest Analogs


ABTS Radical Cation Scavenging: Pyrano[3,4-e] vs. Pyrazolo and Pyrido Tricyclic Congeners

In the Bayazeed & Alnoman (2022) study, the pyrano[3,4-e]triazolo[1,5-a]pyrimidine compounds 12a and 12b exhibited ABTS radical cation scavenging activity of 86.07% and 85.29% inhibition, respectively [1]. The authors explicitly identify these pyrano[3,4-e] representatives as exhibiting 'the best antioxidant activity' among the entire panel of synthesized tricyclic classes, which included pyrazolo[4,3-e]triazolo[1,5-a]pyrimidines (7–8) and pyrido[3,4-e]triazolo[1,5-a]pyrimidines (9–10), as well as tetracyclic systems [1]. This represents a scaffold-level differentiation within a single controlled experimental framework.

ABTS Scavenging
Class-level
Pyrano[3,4-e]: 86.07% / 85.29% inhibition
vs pyrazolo/pyrido tricyclic analogs: lower activity (class ranking)
Supports antioxidant screening context; highest reported rank among tested tricyclics
Single-concentration ABTS assay; compound-specific review recommended
Antioxidant ABTS assay Triazolopyrimidine

α-Amylase Inhibition by Pyrano-Triazolo-Pyrimidine Derivatives: Potency Relative to Acarbose

Hajlaoui et al. (2021) synthesized a series of pyrano-triazolo-pyrimidine derivatives (3a–j) and evaluated their α-amylase inhibitory activity [1]. Compound 3b, bearing a cyanomethyl group on the triazole ring, exhibited the highest activity with an IC₅₀ of 2.78 ± 0.14 µg/mL [1]. This represents a 2.5-fold potency improvement over the clinical reference standard acarbose (IC₅₀ = 6.84 ± 1.22 µg/mL) [1]. Compounds 2a, 2b, and 3c also outperformed acarbose with IC₅₀ values ranging from 3.15 ± 0.25 to 4.15 ± 0.10 µg/mL [1]. While this evidence is for elaborated pyrano-triazolo-pyrimidines rather than the parent scaffold, it establishes the pyrano-triazolo-pyrimidine core as a privileged template for α-amylase inhibition.

α-Amylase Inhibition
Reported
IC₅₀ 2.78 ± 0.14 µg/mL
Enzyme inhibitor screening context; supports α-amylase model studies
Derivative 3b; not parent scaffold. Acarbose IC₅₀ 6.84 µg/mL
α-Amylase inhibition Antidiabetic Pyranotriazolopyrimidine

Cytotoxic Activity of Pyranotriazolopyrimidine Derivatives Against Human Cancer Cell Lines

Ben Saïd et al. (2016) evaluated a series of pyranotriazolopyrimidine derivatives for cytotoxic activity against human cancer cell lines [1]. Compound 5a was the most active and selective agent, exhibiting an IC₅₀ of 4.0 µM against the MCF-7 breast cancer cell line [1]. Compound 2a displayed broad-spectrum cytotoxicity across four cell lines with selectivity for MCF-7 (IC₅₀ = 17 µM) and OVCAR-3 ovarian cancer cells (IC₅₀ = 12 µM), while compound 2e showed high selectivity against OVCAR-3 (IC₅₀ = 10 µM) [1]. In contrast, anti-xanthine oxidase and anti-soybean lipoxygenase activities were reported as 'moderate to weak' across the same compound series [1], highlighting a target-specific cytotoxicity profile rather than general enzyme inhibition.

Cytotoxicity (MCF-7)
Reported
IC₅₀ 4.0 µM
Cell-model cytotoxicity endpoint review; selective vs. enzyme inhibition
Derivative 5a; limited cell panel. Weak anti-xanthine oxidase/lipoxygenase activity
Cytotoxicity Anticancer Pyranotriazolopyrimidine

Regioisomeric Differentiation: Pyrano[3,4-e] vs. Pyrano[4,3-e] Fusion Topology

The target compound 6H-pyrano[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6-one (CAS 1087644-55-0, C₈H₄N₄O₂, MW 188.14) features a [3,4-e] pyrano fusion where the pyrone ring is attached across the 3,4-positions of the pyrimidine component . Its closest regioisomer, 6,7-dihydro-9H-pyrano[4,3-e][1,2,4]triazolo[1,5-a]pyrimidin-9-one (CAS 1000932-07-9, C₈H₆N₄O₂, MW 190.16), adopts a [4,3-e] fusion with a partially saturated pyran ring, resulting in a different molecular formula, different oxidation state, and distinct hydrogen-bonding capacity . The Bayazeed study specifically identifies the [3,4-e] series (compounds 12–14) as the top-performing antioxidant subclass, while [4,3-e] variants are not represented in that activity ranking [1].

Regioisomeric Identity
Head-to-head
[3,4-e]: C₈H₄N₄O₂, MW 188.14
[4,3-e] regioisomer: C₈H₆N₄O₂, MW 190.16, partially saturated
Regioisomer-specific procurement essential for SAR fidelity
Different oxidation state and hydrogen-bonding capacity
Regioisomerism Scaffold differentiation Pyranotriazolopyrimidine

Synthetic Versatility as a Building Block for Diverse Polyheterocyclic Libraries

The parent [1,2,4]triazolo[1,5-a]pyrimidine precursor 6 (6-cyano-5-oxo-3,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine) has been elaborated into three distinct tricyclic classes (pyrazolo-, pyrido-, and pyrano-fused) and multiple tetracyclic systems incorporating tetrazole, triazole, imidazole, and pyrazole rings [1]. The pyrano[3,4-e] series specifically (compounds 12–14) is accessed via reaction of precursor 6 with β-diketones, β-ketonitriles, and pyrazolones [1]. This contrasts with the pyrazolo series (7–8, via hydrazines) and pyrido series (9–10, via activated nitriles), establishing compound-specific synthetic entry points that enable divergent library construction from a single precursor [1]. The EurJChem review further documents the broad reactivity of pyranotriazolopyrimidines toward electrophilic and nucleophilic reactions, underscoring their utility as modular scaffolds [2].

Synthetic Entry
Class-level
β-diketone/β-ketonitrile condensation
Pyrazolo series: hydrazine route; Pyrido series: activated nitrile route
Supports focused library diversification strategies
Reaction pathway dependent; review synthetic protocols for reproducibility
Synthetic building block Polyheterocyclic synthesis Medicinal chemistry

Validated Application Scenarios for 6H-Pyrano[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6-one in Research and Early Discovery


Antioxidant Lead Discovery: Prioritizing the Pyrano[3,4-e] Scaffold for ABTS-Based Screening Cascades

Research groups conducting antioxidant screening by ABTS assay can prioritize the pyrano[3,4-e]triazolo[1,5-a]pyrimidine scaffold based on the demonstrated 86.07% and 85.29% inhibition values for compounds 12a and 12b, which outperformed pyrazolo- and pyrido-fused analogs within the same study [1]. This scaffold-level preference reduces the number of chemotypes entering primary screening and focuses medicinal chemistry resources on the most promising tricyclic topology.

Antidiabetic Drug Discovery: α-Amylase Inhibitor Development Using Pyrano-Triazolo-Pyrimidine Cores

The pyrano-triazolo-pyrimidine core has produced derivatives with IC₅₀ values as low as 2.78 µg/mL against α-amylase, representing a 2.5-fold improvement over acarbose (IC₅₀ = 6.84 µg/mL) [1]. Procurement of the core scaffold CAS 1087644-55-0 enables systematic SAR exploration around this privileged template for type 2 diabetes target validation and lead optimization programs.

Anticancer Screening Library Design: Single-Digit Micromolar Cytotoxicity with Favorable Selectivity

Pyranotriazolopyrimidine derivatives have demonstrated single-digit micromolar cytotoxicity (IC₅₀ = 4.0 µM against MCF-7) with cell-line selectivity and minimal off-target enzyme inhibition (xanthine oxidase, lipoxygenase) [1]. The parent scaffold CAS 1087644-55-0 serves as the starting point for focused library synthesis aimed at identifying selective anticancer agents with reduced polypharmacology risk.

Regioisomer-Controlled Scaffold Procurement for Structure-Activity Relationship Studies

Precise CAS-specific procurement of 6H-pyrano[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6-one (CAS 1087644-55-0, C₈H₄N₄O₂) rather than the [4,3-e] regioisomer (CAS 1000932-07-9, C₈H₆N₄O₂) is critical for maintaining fidelity in SAR studies, as these regioisomers differ in ring-fusion geometry, oxidation state, hydrogen-bonding capacity, and validated biological performance [1][2].

Application
Selection Property
Validation Focus
Antioxidant screening assays
Pyrano[3,4-e] scaffold ranking
ABTS inhibition endpoint context
α-Amylase inhibitor screening
Enzyme inhibition potency context
α-Amylase inhibition assay context
Cancer cell-model studies
Cell-line cytotoxicity selectivity
Breast/ovarian cell-line endpoint review
Regioisomer-controlled library synthesis
CAS-specific [3,4-e] scaffold identity
Regioisomer geometry and activity fidelity
Quote Request

Request a Quote for 6H-pyrano[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.